4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline
Overview
Description
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their functions .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including tyrosine-protein phosphatase non-receptor type 1, which is involved in various signaling pathways . Additionally, this compound has been observed to modulate the activity of α-synuclein and tau proteins, which are crucial in neurodegenerative diseases . These interactions suggest that the compound may have potential therapeutic applications in conditions such as Alzheimer’s and Parkinson’s diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating the vascular endothelial growth factor (VEGF) signaling pathway . Furthermore, this compound has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth . These cellular effects highlight the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer properties .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These findings suggest that the compound could be effective in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, this compound has been shown to affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These interactions with transporters and binding proteins are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria or endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate fluorinated aromatic aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the benzothiazole ring .
Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives. .
Scientific Research Applications
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. .
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can be compared with other benzothiazole derivatives, such as:
2-(4’-Nitrophenyl)-benzothiazole: Known for its antimicrobial and anticancer activities.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: Exhibits significant biological activities, including anti-inflammatory and antioxidant properties
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Studied for their optical materials and biological potential.
The uniqueness of 4-(1,3-Benzothiazol-2
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEYHVZNXILQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162374-62-1 | |
Record name | 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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